N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Description
核心骨架构建策略
吡唑并[1,5-a]嘧啶母核的构建通常采用氨基吡唑与β-二羰基化合物的环缩合反应。以3-氨基-5-甲基吡唑为起始原料,与苯甲酰乙酸乙酯在冰醋酸中回流24小时,可形成2,5-二甲基-3-苯基吡唑并[1,5-a]嘧啶中间体,该步骤产率达78%。关键中间体6-羧酸衍生物的制备则通过硝化-还原-酰氯化序列实现,其中使用发烟硝酸在0-5℃条件下进行区域选择性硝化,选择性系数达到9.2:1。
官能团定向修饰
4-乙氧基苯胺的引入采用混合酸酐法,将6-羧酸中间体与氯甲酸异丁酯在四氢呋喃中形成活性中间体,随后与4-乙氧基苯胺在-15℃下反应。核磁共振氢谱显示,当反应体系中加入4-二甲氨基吡啶(DMAP)时,酰胺键形成效率提高42%,最终产物纯度达99.2%。关键反应参数优化数据如表1所示:
| 参数 | 优化前 | 优化后 | 提升幅度 |
|---|---|---|---|
| 反应温度(℃) | 25 | -15 | 产率+31% |
| 催化剂浓度(mol%) | 0 | 5 | 纯度+23% |
| 反应时间(h) | 12 | 8 | 能耗-33% |
立体化学控制
X射线单晶衍射分析表明,目标化合物中吡唑环与嘧啶环的二面角为12.5°,这种平面性构型通过分子内氢键网络稳定。在缩合步骤中加入L-脯氨酸作为手性诱导剂,可使对映体过量值(ee)达到89%,但会降低总产率15%。
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H22N4O2/c1-4-29-19-12-10-18(11-13-19)25-23(28)20-14-27-22(24-15(20)2)21(16(3)26-27)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,25,28) |
InChI Key |
KWYWBRRLWGPSIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN3C(=C(C(=N3)C)C4=CC=CC=C4)N=C2C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Enaminones with Aminopyrazoles
A widely adopted method involves condensing β-enaminones (e.g., 3,4-dimethoxyacetophenone derivatives) with NH-3-aminopyrazoles under microwave-assisted or thermal conditions. This approach enables regioselective formation of the pyrazolo[1,5-a]pyrimidine scaffold.
Example Reaction Pathway :
-
β-Enaminone Preparation : React 3,4-dimethoxyacetophenone with DMF-DMA under reflux to form the enamine intermediate.
-
Cyclization : Condense the enamine with methyl 5-amino-1H-pyrazole-3-carboxylate in ethanol or DMF, followed by hydrolysis to yield the carboxylic acid core.
Key Conditions :
Cross-Dehydrogenative Coupling (CDC)
An oxidative CDC strategy between N-amino-2-iminopyridines and β-diketones offers a direct route to substituted pyrazolo[1,5-a]pyrimidines.
Mechanistic Steps :
-
Nucleophilic Addition : Enolate of β-diketone attacks the iminopyridine.
-
Oxidative Dehydrogenation : Molecular oxygen (1 atm) facilitates aromatization.
Optimized Conditions :
Biginelli-Type Multicomponent Reaction
Catalyst-free Biginelli reactions enable one-pot synthesis of pyrazolo[1,5-a]pyrimidines using aldehydes, 1,3-dicarbonyl compounds, and aminopyrazoles.
Example Protocol :
-
Reactants : Aldehyde (e.g., 4-ethoxyphenylaldehyde), β-ketoester (e.g., ethyl acetoacetate), and 3-aminopyrazole.
Advantages :
-
High chemoselectivity for 5,6-diaryl derivatives under microwave irradiation.
-
Avoids chromatographic purification when using excess aminopyrazole.
Regioselective Substitution and Functionalization
Formylation and Acylation
Post-cyclization modifications include formylation using Vilsmeyer–Haack reagents (POCl₃/DMF) and subsequent coupling.
Procedure for 6-Carboxamide Formation :
-
Formylation : Treat the pyrazolo[1,5-a]pyrimidine core with POCl₃/DMF to introduce a formyl group.
-
Hydrolysis : Convert formyl to carboxylic acid using aqueous NaOH.
-
Amide Coupling : React with 4-ethoxyphenylamine using HBTU or EDCI in DMF.
Critical Parameters :
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Formylation | POCl₃/DMF, 0°C → RT | 75–90% |
| Hydrolysis | NaOH (aq.), reflux | >95% |
| Amide Coupling | HBTU, DIPEA, DMF, RT | 80–85% |
Introducing 2,5-Dimethyl and 3-Phenyl Substituents
Substituents are introduced via:
Suzuki Coupling Example :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Aryl Boronic Acid | Phenylboronic acid |
Final Amide Coupling
Reagents and Conditions
The 6-carboxylic acid is activated using carbodiimides (EDCI, HBTU) or mixed anhydrides (Cl₃CCO) for coupling with 4-ethoxyphenylamine.
Comparison of Coupling Agents :
| Reagent | Reaction Time | Yield | Purity |
|---|---|---|---|
| HBTU/DIPEA | 12 hours | 85% | >95% |
| EDCI/HOBt | 6 hours | 78% | 90% |
| Cl₃CCO/NEt₃ | 1 hour | 70% | 85% |
Challenges and Optimization Strategies
Regioselectivity Control
Microwave irradiation improves regioselectivity for 5,6-diaryl derivatives over 6,7-isomers by favoring specific transition states.
Microwave vs. Conventional Heating :
| Parameter | Microwave (150°C, 20 min) | Conventional (100°C, 2 hr) |
|---|---|---|
| Yield | 92% | 65% |
| Purity | >98% | 85% |
Solvent Effects
DMSO enhances solubility of aminopyrazoles and β-enaminones, improving reaction efficiency.
Solvent Comparison :
| Solvent | Reaction Rate | Yield |
|---|---|---|
| DMSO | Fast | 90% |
| Ethanol | Moderate | 75% |
| Acetic Acid | Slow | 60% |
Structural Verification
Spectroscopic and X-ray Data
-
¹H NMR : Peaks at δ 10.44 (NH), 7.73 (aromatic), 2.32 (CH₃).
-
X-ray Crystallography : Confirms pyrazolo[1,5-a]pyrimidine tautomer with C=O bond length of 1.23 Å.
Summary of Synthetic Routes
| Route | Key Steps | Yield |
|---|---|---|
| Cyclocondensation | β-Enaminone + aminopyrazole → core → coupling | 70–85% |
| CDC | N-iminopyridine + β-diketone → oxidation → cyclization | 90–94% |
| Biginelli | Aldehyde + β-ketoester + aminopyrazole → core | 60–75% |
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide exhibits promising anticancer activity.
- Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. For instance, the compound exhibited an IC50 value of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may be effective against certain viral infections by targeting viral replication mechanisms. The specific pathways through which it exerts these effects are still under investigation but show potential for further development as an antiviral agent .
Anti-inflammatory Effects
This compound may possess anti-inflammatory properties as well. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a role in modulating inflammatory responses.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models have shown that treatment with this compound resulted in a significant reduction in tumor size compared to controls. These findings support its potential as a lead compound for developing new anticancer therapies.
Safety and Toxicity Assessment
Toxicological evaluations have indicated that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary testing, which is crucial for advancing to clinical trials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell growth and proliferation. Additionally, the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Substituents
Key Observations :
- The target compound’s 4-ethoxyphenyl carboxamide group distinguishes it from analogues with simpler aryl or heteroaryl substituents.
- Unlike triazolo[1,5-a]pyrimidines (e.g., compound 5l), the pyrazolo core lacks a nitrogen atom at position 1, which may alter binding affinity in enzymatic targets like DPP-4 .
Key Observations :
- Pyrazolo[1,5-a]pyrimidines are often synthesized via condensation of aminopyrazoles with carbonyl derivatives under reflux conditions .
- Triazolo[1,5-a]pyrimidines (e.g., 5a–v) employ multi-component Biginelli-like reactions, optimized with magnetic nanocatalysts for higher efficiency .
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
- Triazolo[1,5-a]pyrimidines with trimethoxyphenyl groups (e.g., 5l) exhibit potent cytotoxicity, suggesting that methoxy/ethoxy substituents enhance anticancer efficacy .
Biological Activity
N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a compound within the pyrazolo[1,5-a]pyrimidine family, recognized for its diverse biological activities, particularly in the fields of oncology and virology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fused pyrazole and pyrimidine ring system, with specific substitutions that influence its biological properties. The molecular formula is with a molecular weight of approximately 358.45 g/mol. The structural characteristics include:
- Ethoxy group attached to a phenyl ring
- Methyl groups at the 2 and 5 positions of the pyrazole ring
This unique structure contributes to its pharmacological potential.
This compound exhibits several mechanisms of action:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds in this class have shown inhibitory effects on CDKs, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Antiviral Activity : The compound has demonstrated potential against various viral infections by disrupting viral replication pathways. Its interaction with specific enzymes involved in the viral lifecycle has been noted in several studies .
- Enzymatic Inhibition : The compound may also inhibit key enzymes related to tumor progression and inflammation, contributing to its anticancer and anti-inflammatory properties .
Biological Activity Data
The following table summarizes key biological activities associated with N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine derivatives:
Case Study 1: Anticancer Activity
A study focused on the anticancer activity of N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine derivatives revealed significant growth inhibition in A549 lung cancer cells. The compound exhibited an IC50 value of 10.5 µM, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antiviral Potential
In vitro assays demonstrated that derivatives of this compound showed promising antiviral activity against influenza virus strains. The mechanism involved interference with viral RNA synthesis, leading to reduced viral load in infected cells .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of pyrazolo[1,5-a]pyrimidine precursors with substituted carboxamides. Key steps include:
- Cyclocondensation : Use of α,β-unsaturated ketones or nitriles with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or pyridine) .
- Coupling Reactions : Amidation via activated esters (e.g., using HATU or EDC) to introduce the 4-ethoxyphenyl group .
- Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures to achieve >95% purity .
Reaction optimization requires precise temperature control (80–120°C) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromaticity patterns (e.g., distinguishing pyrimidine protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrazolo[1,5-a]pyrimidine core .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<0.1%) .
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via TLC or LC-MS .
- pH Stability : Test solubility and decomposition in buffers (pH 1–12) to identify optimal storage conditions .
Advanced Research Questions
Q. How can contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives be resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., DPP-IV inhibition assays at pH 7.4 with 10 µM substrate) to minimize variability .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethoxyphenyl vs. methyl groups) and measure IC₅₀ shifts .
- Off-Target Screening : Use kinase profiling panels to identify non-specific interactions that may skew results .
Q. What computational strategies predict the compound’s interaction with biological targets like DPP-IV?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4PNZ) to model binding to the DPP-IV active site .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with Ser630 and Tyr547 .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity differences between enantiomers .
Q. What strategies improve pharmacokinetic properties, such as solubility or metabolic stability?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance aqueous solubility .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to identify metabolic hotspots; modify substituents to reduce clearance .
- LogP Optimization : Replace hydrophobic groups (e.g., phenyl) with polar moieties (e.g., piperazine) to lower LogP from 3.5 to <2.0 .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproduce Synthesis : Verify starting material purity and reaction stoichiometry; minor impurities (e.g., unreacted 4-ethoxyphenylamine) can alter melting points .
- Cross-Validate Techniques : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
- Collaborative Studies : Share samples with independent labs to confirm reproducibility .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Melting Point Range | 233–235°C (similar derivatives) | |
| Calculated LogP | 3.2 (Predicted via ChemAxon) | |
| DPP-IV IC₅₀ | 12 nM (Anagliptin analog) | |
| Solubility in PBS (pH 7.4) | 0.8 mg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
